

# Ivangustin Structure-Activity Relationship Studies: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of **Ivangustin**, a naturally occurring sesquiterpene lactone, and its derivatives. The information presented herein is compiled from recent scientific literature and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

### Introduction

**Ivangustin** is a sesquiterpene lactone that, along with similar natural products, has garnered significant interest in the scientific community due to its diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1] The core chemical scaffold of **Ivangustin** presents a promising starting point for medicinal chemistry efforts aimed at developing novel anticancer agents. Understanding the relationship between the chemical structure of **Ivangustin** derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. This guide summarizes the key findings from structure-activity relationship studies, details the experimental methodologies used to obtain these data, and visualizes the elucidated mechanism of action.

## **Structure-Activity Relationship Data**

The cytotoxic activity of **Ivangustin** and its synthesized derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the quantitative data,



providing a clear comparison of the impact of various structural modifications on cytotoxic potency. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM).

Compoun d	R1	R2	HeLa (IC50 µM)	PC-3 (IC50 μM)	HEp-2 (IC50 μM)	HepG2 (IC50 μM)
Ivangustin (2)	Н	Н	>40	>40	>40	>40
2a	СОСН3	Н	>40	>40	>40	>40
2b	CO(CH2)2 CH3	Н	29.5 ± 2.1	21.7 ± 1.5	33.6 ± 2.8	38.4 ± 3.2
2c	COPh	Н	15.3 ± 1.1	11.2 ± 0.9	18.9 ± 1.4	22.5 ± 1.8
2d	COCH=CH Ph	Н	10.1 ± 0.8	8.3 ± 0.6	12.7 ± 1.0	15.4 ± 1.2
2e	=O	5.8 ± 0.4	4.2 ± 0.3	7.1 ± 0.5	9.8 ± 0.7	

Data sourced from Tang et al., 2018.[1]

# Experimental Protocols General Synthesis of Ivangustin Derivatives

The following is a representative protocol for the synthesis of C1-OH modified derivatives of **Ivangustin**, as described in the literature.[1]

Materials and Reagents:

- Ivangustin (2)
- Anhydride or Acid Chloride (e.g., Acetic Anhydride, Butyric Anhydride, Benzoyl Chloride, Cinnamoyl Chloride)
- Triethylamine (Et3N) or Pyridine



- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (CH2Cl2) or other suitable solvent
- Dess-Martin Periodinane (DMP)

General Procedure for Esterification (Compounds 2a-2d):

- To a solution of **Ivangustin** (1 equivalent) in a suitable solvent (e.g., CH2Cl2), add the corresponding anhydride or acid chloride (1.2-1.5 equivalents).
- Add a base such as triethylamine or pyridine (2-3 equivalents) and a catalytic amount of DMAP.
- Stir the reaction mixture at room temperature or 0 °C, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.

Procedure for Oxidation (Compound 2e):

- Dissolve Ivangustin (1 equivalent) in anhydrous CH2Cl2.
- Add Dess-Martin Periodinane (1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.



- Separate the layers and extract the aqueous layer with CH2Cl2.
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the oxidized product.

## Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay

The in vitro cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[1]

#### Materials and Reagents:

- Human cancer cell lines (e.g., HeLa, PC-3, HEp-2, HepG2)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- · Test compounds dissolved in DMSO
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution
- Tris base solution
- 96-well microtiter plates

#### Protocol:

Cell Seeding: Harvest cells and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.



- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control.
- Cell Fixation: After incubation, gently add cold TCA (10% w/v) to each well and incubate for 1 hour at 4°C to fix the cells.
- Staining: Discard the supernatant and wash the plates five times with slow-running tap water. Air-dry the plates. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and stain for 15-30 minutes at room temperature.
- Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates completely.
- Solubilization and Absorbance Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at a wavelength of 515 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using a suitable software.

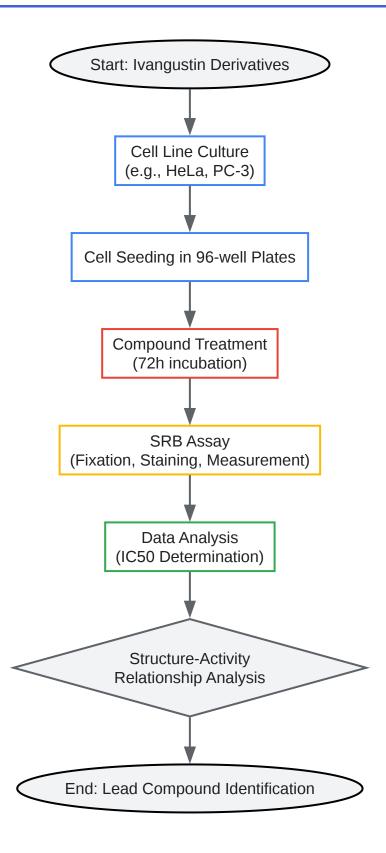
## **Mechanism of Action and Signaling Pathways**

Studies on structurally related sesquiterpene lactones have indicated that their cytotoxic effects can be attributed to the inhibition of the canonical NF-κB signaling pathway.[2][3] This pathway is a key regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. The α-methylene-γ-lactone moiety present in **Ivangustin** and its active derivatives is a Michael acceptor and can form covalent adducts with nucleophilic residues, such as cysteine, on target proteins. A key target is the p65 subunit of NF-κB, where alkylation of a specific cysteine residue can inhibit its DNA binding and transcriptional activity. [2]

### **Experimental Workflow for Cytotoxicity Screening**

The following diagram illustrates the general workflow for the screening of **Ivangustin** derivatives for cytotoxic activity.





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Caption: Workflow for cytotoxic screening of **Ivangustin** derivatives.

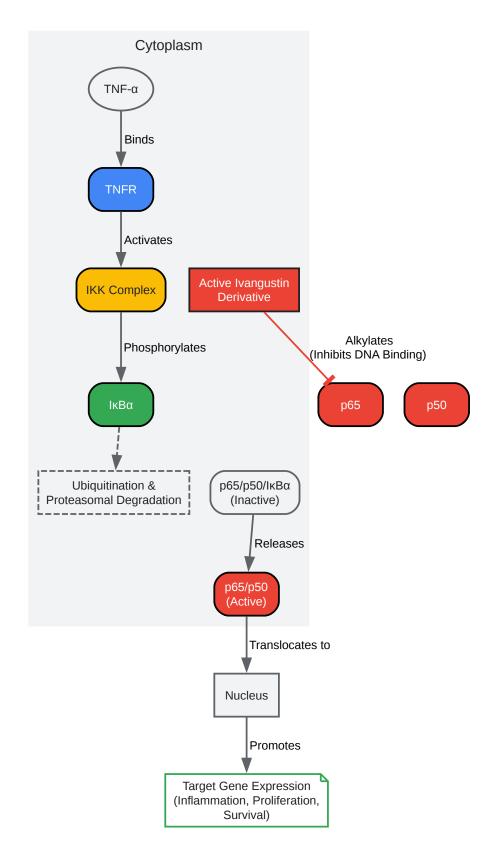




### Inhibition of the Canonical NF-кВ Signaling Pathway

The diagram below depicts the canonical NF-kB signaling pathway and the proposed point of inhibition by active **Ivangustin** derivatives.





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Caption: Proposed inhibition of the NF-kB pathway by Ivangustin derivatives.



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